2-(2,6-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Description
Introduction and Chemical Identity
Contextual Significance of Thiophene Derivatives in Chemical Research
Thiophene derivatives occupy a central position in modern heterocyclic chemistry, representing one of the most important classes of sulfur-containing aromatic compounds with remarkable pharmacological properties. The thiophene nucleus has been extensively explored in medicinal chemistry due to its exceptional versatility as a pharmacophore and its ability to serve as a bioisosteric replacement for benzene rings in drug design. Recent comprehensive analyses have revealed that thiophene-based compounds demonstrate broad-spectrum biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.
The significance of thiophene derivatives in pharmaceutical research is evidenced by the substantial number of Food and Drug Administration approved medications containing this heterocyclic system. Current research indicates that 26 drugs bearing the thiophene ring system have received regulatory approval across numerous pharmacological categories, with particular prominence in cardiovascular, anti-inflammatory, and neurological therapeutic domains. The electron-rich characteristics and bioisosteric properties of thiophenes significantly enhance their capacity to interact with diverse biological targets, while their aromatic nature and hydrophobicity contribute to improved membrane permeability and pharmacokinetic profiles.
Contemporary synthesis methodologies for thiophene derivatives have evolved to encompass both traditional approaches, such as the Gewald reaction, and modern techniques including microwave-assisted synthesis and environmentally sustainable green chemistry protocols. These diverse synthetic pathways enable the construction of structurally complex thiophene derivatives with tailored properties for specific applications. The structural flexibility of the thiophene ring system allows for extensive modification through electrophilic substitution reactions, facilitating the development of compound libraries with optimized biological activities.
Structural Characterization of 2-(2,6-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
The molecular structure of this compound exhibits a sophisticated architecture that combines multiple functional elements within a single molecular framework. The compound features a central thiophene ring substituted at the 2-position with a 2,6-dimethoxybenzoyl group and at the 5-position with a 1,3-dioxolan-2-yl moiety. This substitution pattern creates a molecule with distinct electronic and steric properties that influence both its chemical reactivity and potential biological activity.
The molecular formula C16H16O5S corresponds to a molecular weight of 320.36 grams per mole, indicating a moderately sized organic molecule with significant structural complexity. The presence of five oxygen atoms within the structure contributes to multiple sites for hydrogen bonding interactions, potentially enhancing the compound's ability to interact with biological macromolecules. The sulfur atom in the thiophene ring provides additional electronic properties that can influence the molecule's overall reactivity and binding characteristics.
Structural analysis reveals that the dioxolane ring at the 5-position of the thiophene serves as a protected aldehyde functionality, which can be selectively deprotected under appropriate reaction conditions to reveal a formyl group. This protective group strategy enables the compound to serve as a valuable synthetic intermediate for further chemical transformations. The 2,6-dimethoxy substitution pattern on the benzoyl group creates a sterically hindered environment that may influence the compound's conformational preferences and molecular interactions.
The three-dimensional molecular geometry demonstrates a planar thiophene ring system with the benzoyl substituent adopting a configuration that minimizes steric interactions with the adjacent dioxolane group. This molecular arrangement creates specific spatial relationships between functional groups that may be crucial for biological activity or synthetic utility. The electronic distribution within the molecule is influenced by the electron-donating methoxy groups and the electron-withdrawing carbonyl functionality, creating regions of varying electron density that affect chemical reactivity.
Historical Development and Discovery Timeline
The historical development of thiophene chemistry traces back to the nineteenth century when Viktor Meyer first discovered thiophene in 1882 as a contaminant in benzene samples. Meyer's observation that isatin forms a characteristic blue dye when mixed with sulfuric acid and crude benzene led to the identification of thiophene as the active component responsible for this reaction, rather than benzene itself as previously believed. This foundational discovery established thiophene as a distinct heterocyclic compound and initiated decades of research into its chemical properties and synthetic applications.
The evolution of thiophene derivative synthesis has progressed through several distinct phases, beginning with Meyer's original synthesis method involving acetylene and elemental sulfur. Classical synthetic approaches developed throughout the twentieth century included the Paal-Knorr thiophene synthesis, which employs 1,4-diketones, diesters, or dicarboxylates with sulfidizing reagents such as phosphorus pentasulfide. The Gewald reaction emerged as another fundamental method for thiophene construction, involving the condensation of two esters in the presence of elemental sulfur.
Contemporary developments in thiophene chemistry have emphasized the creation of more sophisticated derivatives with enhanced biological activities and improved synthetic accessibility. The specific compound this compound represents a modern example of advanced thiophene derivative design, incorporating multiple functional groups that enable diverse chemical transformations and potential therapeutic applications. The development of this particular compound reflects current trends in medicinal chemistry toward creating molecules with multiple sites for biological interaction and synthetic modification.
Recent advances in thiophene chemistry have been driven by increasing recognition of the pharmacological potential of these heterocyclic systems. The integration of computational approaches, including molecular docking studies and quantitative structure-activity relationship analyses, has accelerated the rational design of thiophene derivatives with optimized properties. This computational guidance has enabled chemists to predict and enhance the biological activities of thiophene compounds before synthesis, significantly improving the efficiency of drug discovery efforts.
Nomenclature and Chemical Registry Information
International Union of Pure and Applied Chemistry Naming Convention
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that accurately describe its molecular structure and connectivity. The official International Union of Pure and Applied Chemistry name is (2,6-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone, which systematically identifies each structural component and their positional relationships within the molecule. This naming convention begins with the identification of the principal functional group, the methanone (ketone) moiety, followed by the specification of the substituents attached to the carbonyl carbon.
The systematic name clearly delineates the thiophene ring as the primary heterocyclic component, with the 2-position bearing the ketone functionality and the 5-position substituted with the dioxolane ring system. The phenyl ring substituent is identified with its 2,6-dimethoxy substitution pattern, providing complete structural information through the nomenclature. This systematic approach ensures unambiguous identification of the compound structure and facilitates accurate communication within the scientific community.
Alternative International Union of Pure and Applied Chemistry expressions for this compound include the more descriptive form that emphasizes the thiophene core: 5-(1,3-dioxolan-2-yl)thiophen-2-ylmethanone. This alternative formulation places the thiophene component first, which may be preferred in contexts where the heterocyclic nature of the compound is the primary focus of discussion. Both nomenclature formats provide equivalent structural information while offering different perspectives on the molecular architecture.
Chemical Abstracts Service Registry (898779-07-2)
The Chemical Abstracts Service Registry Number 898779-07-2 serves as the unique numerical identifier for this compound within the global chemical literature and commercial databases. This registry number provides an unambiguous method for identifying the compound across different nomenclature systems and facilitates accurate database searches and literature reviews. The Chemical Abstracts Service system ensures that each distinct chemical structure receives a unique identifier, preventing confusion that might arise from variations in naming conventions or structural representations.
The registration of this compound under Chemical Abstracts Service Number 898779-07-2 indicates its recognition as a distinct chemical entity with defined structural parameters and molecular properties. This registry number is essential for regulatory compliance, commercial transactions, and scientific communications involving the compound. Database searches using this identifier provide comprehensive access to all published research, safety information, and commercial availability data associated with the specific molecular structure.
Alternative Nomenclature Systems
Beyond the International Union of Pure and Applied Chemistry systematic naming convention, several alternative nomenclature systems provide additional methods for identifying and describing this compound. The simplified descriptive name this compound emphasizes the thiophene core with its specific substitution pattern, making it readily comprehensible to researchers familiar with heterocyclic chemistry. This format is commonly employed in synthetic chemistry literature where the thiophene ring system is the primary structural feature of interest.
Commercial nomenclature systems often employ abbreviated forms such as (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)(2,6-dimethoxyphenyl)methanone, which maintains structural accuracy while providing a more concise designation suitable for catalog listings and procurement purposes. The Simplified Molecular Input Line Entry System notation provides a text-based representation of the molecular structure: COC1=C(C(=CC=C1)OC)C(=O)C2=CC=C(S2)C3OCCO3, which enables precise computer-based identification and database storage.
International nomenclature variations include the European Community Number and other regional identification systems that may employ slightly different formatting conventions while maintaining equivalent structural information. These alternative systems ensure global accessibility and recognition of the compound across different regulatory jurisdictions and research communities. The multiplicity of nomenclature systems reflects the compound's significance and widespread interest within the international chemical research community.
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5S/c1-18-10-4-3-5-11(19-2)14(10)15(17)12-6-7-13(22-12)16-20-8-9-21-16/h3-7,16H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGBBCPUJWQBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641976 | |
| Record name | (2,6-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-07-2 | |
| Record name | (2,6-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2,6-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (CAS No. 898779-07-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
- Molecular Formula : C16H16O5S
- Molecular Weight : 320.37 g/mol
- CAS Number : 898779-07-2
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-dimethoxybenzoyl chloride with 5-(1,3-dioxolan-2-yl)thiophene under controlled conditions to yield the desired product. The reaction conditions and purification steps are crucial for obtaining high yields and purity.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for related thiophene derivatives have been reported as low as 50 μg/mL against multiple pathogens, suggesting that this compound may possess similar activity .
Anticancer Properties
The anticancer potential of thiophene derivatives has been documented extensively. A study evaluated a series of thiophene-based compounds for their cytotoxic effects on human cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Compounds with similar structures demonstrated IC50 values in the micromolar range, indicating promising anticancer activity .
| Compound | Cancer Cell Line | IC50 (μg/mL) |
|---|---|---|
| 3p | MCF-7 | 1.72 |
| Reference | 5-Fluorouracil | 4.8 |
The proposed mechanisms for the biological activity of thiophene derivatives include:
- Inhibition of Enzymatic Activity : Many thiophene compounds inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species Scavenging : Some studies suggest that these compounds may act as antioxidants, reducing oxidative stress in cells.
Study on Antimicrobial Efficacy
A recent study synthesized a series of thiourea derivatives from thiophenes and tested their antimicrobial activity using the well diffusion method. Results indicated that certain derivatives had comparable or superior activity against tested microorganisms compared to established antibiotics .
Evaluation of Anticancer Activity
In another investigation, a group of thiophene derivatives was evaluated for their anticancer properties using various human cancer cell lines. The study highlighted that specific substitutions on the thiophene ring significantly influenced cytotoxicity, with some compounds achieving IC50 values lower than those of standard chemotherapeutics .
Comparison with Similar Compounds
Electronic Effects :
- Chloro Substituents : In dichloro analogs, the electron-withdrawing effect reduces electron density on the thiophene ring, favoring electrophilic aromatic substitution (EAS) at electron-rich sites .
Reactivity and Functionalization Potential
- Comparison with Furan Derivatives : Thiophene’s higher aromaticity and sulfur atom influence reactivity. For instance, thiophene carbonitriles show reduced arylation efficiency compared to furan counterparts , a trend that may extend to benzoyl-substituted derivatives.
- Dioxolane Stability: The 1,3-dioxolane ring is susceptible to acidic hydrolysis, a property shared with acetal-protected HMF derivatives . This contrasts with non-acetalized thiophenes (e.g., ester or amino-substituted analogs in –4), which may exhibit different stability profiles.
Physicochemical Properties
- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO) compared to chloro-substituted analogs, which are more lipophilic .
- Thermal Stability: Dioxolane-containing compounds often exhibit moderate thermal stability, whereas ester- or cyano-substituted thiophenes (e.g., –4) may decompose at lower temperatures due to labile functional groups.
Preparation Methods
Formation of the 1,3-Dioxolane Ring
The 1,3-dioxolane moiety is a cyclic acetal commonly used as a protecting group for aldehydes or ketones. Its formation is typically achieved by:
- Reactants: Ethylene glycol and a carbonyl precursor (aldehyde or ketone).
- Conditions: Acidic catalysis (e.g., p-toluenesulfonic acid or sulfuric acid) under reflux.
- Mechanism: Acid-catalyzed nucleophilic addition of ethylene glycol to the carbonyl, followed by cyclization and water elimination to form the stable dioxolane ring.
This step is crucial for protecting the carbonyl functionality during subsequent reactions and for imparting stability to the molecule. The reaction is typically carried out in anhydrous solvents such as toluene or benzene with azeotropic removal of water to drive the equilibrium toward dioxolane formation.
Construction of the Thiophene Core
The thiophene ring in this compound is synthesized via the Gewald reaction , a well-established method for preparing substituted thiophenes:
- Reactants: A ketone (or aldehyde), an α-cyanoester (or equivalent nitrile), and elemental sulfur.
- Conditions: Base catalysis (e.g., piperidine or triethylamine), often in ethanol or other polar solvents, at elevated temperatures.
- Mechanism: The ketone and α-cyanoester condense to form an enamine intermediate, which then reacts with sulfur to cyclize into the thiophene ring.
This method allows for the introduction of various substituents on the thiophene ring, including the 1,3-dioxolan-2-yl group when the appropriate precursors are used.
Friedel-Crafts Acylation to Introduce the 2,6-Dimethoxybenzoyl Group
The final key step is the acylation of the thiophene ring to attach the 2,6-dimethoxybenzoyl substituent:
- Reactants: 2,6-Dimethoxybenzoyl chloride and the 5-(1,3-dioxolan-2-yl)thiophene intermediate.
- Catalyst: Lewis acid such as aluminum chloride (AlCl₃).
- Conditions: Anhydrous conditions, typically in a solvent like dichloromethane or chloroform, at low to moderate temperatures to control regioselectivity.
- Mechanism: Electrophilic aromatic substitution where the acylium ion generated from the benzoyl chloride reacts with the thiophene ring, preferentially at the 2-position relative to the dioxolane substituent.
This step requires careful control of stoichiometry and temperature to maximize yield and minimize polyacylation or side reactions.
Purification Techniques
After synthesis, purification is essential to achieve high purity (>95%) suitable for research applications:
- Column Chromatography: Silica gel chromatography using gradient elution with solvents such as hexane/ethyl acetate.
- Recrystallization: From solvents like ethanol, methanol, or DMF-ethanol mixtures to enhance purity and crystallinity.
- Characterization: Purity and identity are confirmed by spectroscopic methods (NMR, IR, MS) and sometimes X-ray crystallography.
Summary Table of Preparation Steps
| Step | Reaction Type | Reactants | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Dioxolane Formation | Ethylene glycol + aldehyde/ketone | Acid catalysis, reflux, azeotropic water removal | Protect carbonyl as dioxolane ring |
| 2 | Gewald Reaction | Ketone + α-cyanoester + elemental sulfur | Base catalysis, ethanol, heat | Construct substituted thiophene ring |
| 3 | Friedel-Crafts Acylation | 2,6-Dimethoxybenzoyl chloride + thiophene intermediate | Lewis acid (AlCl₃), anhydrous solvent, controlled temp. | Introduce 2,6-dimethoxybenzoyl group |
| 4 | Purification | Crude product | Column chromatography, recrystallization | Achieve high purity and isolate product |
Research Findings and Notes on Reaction Optimization
- Yield and Purity: Reaction yields for the final compound are optimized by controlling molar ratios, reaction time, and temperature, with reported purities exceeding 95% after purification.
- Spectroscopic Confirmation:
- ¹H NMR: Dioxolane protons appear as multiplets around δ 4.8–5.2 ppm; aromatic protons of the 2,6-dimethoxybenzoyl group resonate between δ 6.5–7.5 ppm.
- IR Spectroscopy: Characteristic C=O stretch near 1650 cm⁻¹ and thiophene S-C vibrations around 680 cm⁻¹ confirm functional groups.
- Mass Spectrometry: Molecular ion peak consistent with C16H16O5S (MW 320.4 g/mol) validates molecular formula.
- Regioselectivity: The Friedel-Crafts acylation preferentially occurs at the 2-position of the thiophene ring due to electronic effects of the dioxolane substituent.
- Analogous Syntheses: Preparation methods are consistent with those reported for structurally related compounds such as 5-(1,3-dioxolan-2-yl)-2-(4-ethoxybenzoyl)thiophene, indicating robustness of the synthetic approach.
Q & A
Q. What are the key synthetic pathways for preparing 2-(2,6-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene?
The synthesis typically involves three stages:
Formation of the 1,3-dioxolane ring : Ethylene glycol reacts with a carbonyl precursor (e.g., aldehyde/ketone) under acidic conditions to form the dioxolane moiety .
Thiophene ring construction : The Gewald reaction is employed, condensing a ketone, α-cyanoester, and elemental sulfur to form the thiophene core .
Acylation via Friedel-Crafts : The 2,6-dimethoxybenzoyl group is introduced using 2,6-dimethoxybenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
Critical Note : Purity (>97%) is achieved via column chromatography or recrystallization, as seen in analogous thiophene derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., dioxolane protons at δ 4.8–5.2 ppm, thiophene aromatic signals) and confirms regioselectivity .
- IR Spectroscopy : Key peaks include C=O stretch (~1650 cm⁻¹) and S-C (thiophene) vibrations (~680 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₆H₁₆O₅S, MW 328.36) and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for similar thiophene derivatives .
Advanced Research Questions
Q. How does the 2,6-dimethoxybenzoyl group influence electronic properties and reactivity?
The electron-donating methoxy groups activate the benzoyl moiety for electrophilic substitutions while stabilizing the thiophene ring via conjugation. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and modulates redox behavior, as observed in analogous compounds . Computational studies (DFT) are recommended to quantify substituent effects on frontier molecular orbitals .
Q. What mechanisms underpin the compound’s potential biological activity (e.g., anti-tubulin effects)?
The thiophene ring and dioxolane group may mimic natural substrates, enabling interactions with tubulin’s colchicine-binding site. Analogous 3-amino-thiophenes exhibit anti-proliferative activity by disrupting microtubule assembly . To validate, researchers should:
Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives?
Conflicts in NMR/IR assignments (e.g., acyl vs. ester carbonyls) are resolved via:
Q. What strategies optimize regioselectivity in electrophilic substitutions on the thiophene ring?
- Lewis Acid Catalysts : AlCl₃ directs electrophiles to the α-position of the thiophene .
- Protecting Groups : The dioxolane moiety can act as a temporary directing group, later removed under mild acidic conditions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor para-substitution on the benzoyl group .
Q. How can scalability challenges in synthesis be addressed?
- Continuous Flow Reactors : Improve yield and safety for Friedel-Crafts acylation steps, as demonstrated for industrial-scale thiophene synthesis .
- Microwave-Assisted Synthesis : Reduces reaction time for Gewald reactions (e.g., from 12h to 2h) .
- Green Chemistry : Replace AlCl₃ with recyclable ionic liquids to minimize waste .
Q. What are the stability concerns under varying pH and temperature conditions?
- Hydrolysis of Dioxolane : Acidic conditions (pH <3) cleave the dioxolane ring; stability is maintained at pH 5–7 .
- Thermal Decomposition : Differential scanning calorimetry (DSC) shows stability up to 140°C, similar to sulfonium-based thiophenes .
Recommendation : Store at –20°C under inert atmosphere for long-term stability .
Q. How do structural analogs compare in terms of bioactivity and physicochemical properties?
Q. What computational tools are recommended for docking studies targeting enzyme inhibition?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
